1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine
Description
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a piperazine derivative featuring a sulfonyl group linked to a 4-fluorophenyl ring at the 1-position and a methyl group at the 4-position of the piperazine ring. This compound is part of a broader class of sulfonylated piperazines, which are explored for diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its molecular formula is C11H14FN2O2S, with a molecular weight of 265.31 g/mol (calculated from evidence-derived analogs).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBFQDACFDOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354286 | |
| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125926-53-6 | |
| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic substitution: Products may include azido or cyano derivatives.
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding sulfide derivative.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances its reactivity, making it an attractive target for modifications that can lead to new therapeutic agents.
Key Applications:
- Anticancer Agents : The compound has been involved in the synthesis of piperazinylacetamides, which have shown promising anticancer activity with a half-maximal growth inhibitory concentration (GI50) of 4.36 µM . This highlights its potential role in developing new cancer therapies.
- Calcium Channel Blockers : Similar compounds in the diphenylpiperazine class have been classified as calcium antagonists, which are used clinically for treating migraines and other conditions . The structural similarities suggest that this compound may also exhibit similar pharmacological properties.
- Neuropsychiatric Disorders : Research indicates that derivatives of piperazine compounds can modulate trace amine-associated receptors (TAAR), potentially leading to new treatments for disorders like schizophrenia . This positions this compound as a candidate for further exploration in neuropharmacology.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine core can significantly influence biological activity. For instance, fluorination at specific positions can enhance potency while reducing toxicity . This information is crucial for medicinal chemists aiming to optimize drug candidates derived from this compound.
Case Study 1: Anticancer Activity
A study focused on synthesizing piperazinylacetamides demonstrated the potential of this compound in developing anticancer drugs. The synthesized compounds were evaluated for their growth inhibitory effects on various cancer cell lines, with promising results indicating its effectiveness against certain types of tumors .
Case Study 2: Neuropharmacological Effects
Another investigation into piperazine derivatives revealed their ability to activate TAARs, suggesting potential applications in treating mood disorders and anxiety . The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine and similar compounds:
Key Observations :
- Electron-withdrawing groups : Fluorine in the target compound enhances polarity compared to bromine () or methyl groups ().
- Lipophilicity : Bromine (logP ~3.5) increases lipophilicity versus fluorine (logP ~2.8), affecting membrane permeability .
- Steric effects : Bulkier substituents (e.g., 4-fluoro-3-methylphenyl in ) may hinder receptor binding compared to simpler fluorophenyl groups.
Pharmacological Activities
Sildenafil Citrate (Viagra)
- Mechanism : Potent PDE5 inhibitor for erectile dysfunction.
- Comparison : The target compound lacks the pyrazolo-pyrimidine core critical for PDE5 binding, suggesting divergent therapeutic applications .
NBP (Melanocortin-4 Receptor Ligand)
- Structure : 1-(1-(4-Fluorophenyl)-2-(4-(4-[naphthalene-1-yl]butyl)piperazin-1-yl)ethyl)-4-methylpiperazine.
- Activity : Binds MC4R with Ki = 2.4 nM but lacks agonist activity.
- Comparison : The target compound’s simpler structure may limit MC4R affinity but could serve as a scaffold for optimizing selectivity.
BM212 Series (MmpL3 Inhibitors)
- Example : GSK074A (this compound analog with pyrrole core).
- Activity : Inhibits Mycobacterium tuberculosis MmpL3.
- Comparison : The absence of a pyrrole ring in the target compound may reduce antimycobacterial activity but highlights the role of sulfonylated piperazines in targeting membrane proteins.
Stability and Metabolic Considerations
- Sildenafil Stability : Prone to hydration and photodegradation due to its complex structure .
- Target Compound : The 4-fluorophenyl group may enhance oxidative stability compared to chlorinated or brominated analogs ().
- Electron-withdrawing effects : Nitro groups () increase susceptibility to reduction, whereas fluorine offers metabolic resistance .
Biological Activity
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine core substituted with a sulfonyl group and a fluorophenyl moiety. This structure contributes to its pharmacological properties, as the piperazine ring is known for its ability to interact with various biological targets.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmission in the central nervous system. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : The compound has demonstrated antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, which are essential for bacterial growth and replication .
- Anticancer Potential : Research indicates that this compound may also exhibit anticancer properties by inhibiting specific cancer cell lines. The sulfonamide functionality is linked to various anticancer mechanisms, including the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on the synthesis of piperazine derivatives, compounds similar to this compound were tested for their AChE inhibitory activity. Some derivatives showed significant inhibition compared to standard drugs like neostigmine, suggesting their potential as therapeutic agents for Alzheimer's disease .
Case Study 2: Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of the compound against clinical isolates. The results indicated moderate to strong activity against Salmonella typhi, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to existing antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-methylpiperazine with 4-fluorobenzenesulfonyl chloride. A typical procedure involves dissolving 4-methylpiperazine in dichloromethane (DCM) under inert conditions, adding 4-fluorobenzenesulfonyl chloride dropwise with a base like N,N-diisopropylethylamine (DIEA) to neutralize HCl. Reaction monitoring via TLC or HPLC is critical. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine), temperature (0–25°C), and reaction time (4–12 hours). Purification via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the piperazine ring (N–CH signals at δ 2.4–3.8 ppm). F NMR can verify the fluorine substituent .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHFNOS).
- Elemental Analysis : Combustion analysis validates C, H, N, and S content within ±0.4% of theoretical values .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Determine experimentally via shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Piperazine derivatives often show moderate aqueous solubility (0.1–1 mg/mL) but better solubility in polar aprotic solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamide bonds are generally stable under neutral conditions but may hydrolyze in strong acids/bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and replicate experiments ≥3 times.
- SAR Studies : Modify substituents (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate pharmacophores. For example, fluorophenyl sulfonamides often enhance kinase binding affinity compared to non-halogenated analogs .
- Meta-Analysis : Compare data across studies using tools like PubChem BioAssay, noting parameters like IC variability (±10% is typical) .
Q. What strategies are effective for evaluating the compound’s potential as a tyrosine kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays. Fluorophenyl sulfonamides often target ATP-binding pockets, with IC values <1 µM indicating strong inhibition .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and kinase catalytic domains (e.g., hydrogen bonding with Lys721 in EGFR) .
- Cellular Validation : Measure anti-proliferative effects in cancer lines (e.g., A549, MCF7) via MTT assays, correlating results with kinase inhibition .
Q. How can synthetic challenges, such as low yields in sulfonylation steps, be mitigated?
- Methodological Answer :
- Activation Strategies : Use coupling agents like HOBt/DCC to enhance sulfonamide formation efficiency.
- Solvent Optimization : Replace DCM with THF or DMF to improve reagent solubility.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yield .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
- Storage : Store at 2–8°C in airtight, light-resistant containers. Piperazine derivatives are hygroscopic and may degrade under humidity .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
